molecular formula C12H22I2N2 B1664929 trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide CAS No. 5369-38-0

trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide

Cat. No.: B1664929
CAS No.: 5369-38-0
M. Wt: 448.13 g/mol
InChI Key: SXEJUWIDHIUSSV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) typically involves the reaction of p-phenylenediamine with trimethylamine in the presence of iodine. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • AMMONIUM, p-PHENYLENEBIS(TRIMETHYL-, DIBROMIDE)
  • AMMONIUM, p-PHENYLENEBIS(TRIMETHYL-, DICHLORIDE)
  • AMMONIUM, p-PHENYLENEBIS(TRIMETHYL-, DIFLUORIDE)

Comparison:

Properties

CAS No.

5369-38-0

Molecular Formula

C12H22I2N2

Molecular Weight

448.13 g/mol

IUPAC Name

trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide

InChI

InChI=1S/C12H22N2.2HI/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6;;/h7-10H,1-6H3;2*1H/q+2;;/p-2

InChI Key

SXEJUWIDHIUSSV-UHFFFAOYSA-L

SMILES

C[N+](C)(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, p-phenylenebis(trimethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide
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trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide

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